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molecular formula C9H7ClO3 B568236 (4-Methoxyphenyl)(oxo)acetyl chloride CAS No. 117177-66-9

(4-Methoxyphenyl)(oxo)acetyl chloride

Cat. No. B568236
M. Wt: 198.602
InChI Key: FYXNDWRLLHPICN-UHFFFAOYSA-N
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Patent
US08920928B2

Procedure details

The procedure from Step 1 of Example 1 was followed except that: 1-bromo-3,5-difluorobenzene was used instead of tribromobenzene and 4-methoxybenzoyl carbonyl chloride was used in place of benzoyl chloride to provide a product with mass spectrum corresponding the structure of 3,5-difluoro-4′-methoxybenzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[CH:3]=1.[CH3:10][O:11][C:12]1[CH:22]=[CH:21][C:15]([C:16](C(Cl)=O)=[O:17])=[CH:14][CH:13]=1>>[F:9][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([F:8])[CH:5]=1)[C:16]([C:15]1[CH:21]=[CH:22][C:12]([O:11][CH3:10])=[CH:13][CH:14]=1)=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)C2=CC=C(C=C2)OC)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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